
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile typically involves the fluorination of cyclohexene derivatives. One common method is the direct fluorination of cyclohexene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Fluorinated amines or thiols.
Addition: Halogenated cyclohexanes.
Oxidation/Reduction: Amines or carboxylic acids.
Aplicaciones Científicas De Investigación
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene-1-carbonitrile
- 2,3,3,4,4,5,5,6,6-Nonafluorocyclohexane-1-carbonitrile
Uniqueness
2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a double bond in the cyclohexene ring. This structure imparts distinct chemical properties, such as increased reactivity in addition reactions and enhanced stability in various chemical environments.
Propiedades
Número CAS |
90408-45-0 |
|---|---|
Fórmula molecular |
C7F9N |
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
2,3,3,4,4,5,5,6,6-nonafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7F9N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
Clave InChI |
JKPUXUPVYPYSJO-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


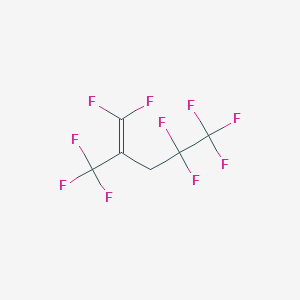
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
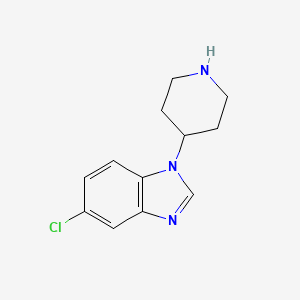
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

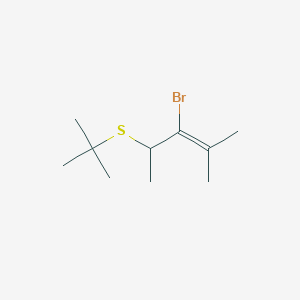
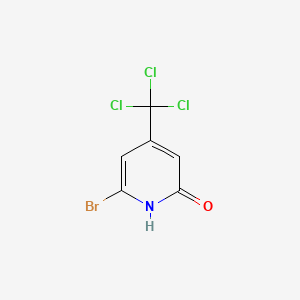
methanone](/img/structure/B14365627.png)
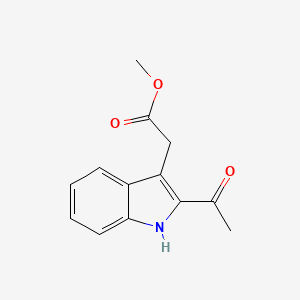
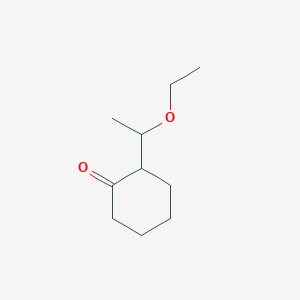

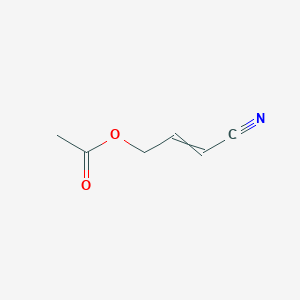
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
